Oral Prodrug Superiority: F-ddA Generates 2–3-Fold Higher Systemic F-ddI Exposure Than Direct F-ddI Dosing in Rats
In a 14-day repeated-dose PK study in rats, oral administration of F-ddA produced circulating F-ddI Cmax and AUC values that were 2–3-fold greater than those achieved by administering F-ddI itself at equivalent doses (40, 250, and 1000 mg/kg/day). Moreover, direct F-ddI dosing yielded Cmax, AUC, and urinary recovery values 2–5-fold lower than those observed for F-ddI generated from F-ddA, indicating that F-ddA is more extensively absorbed and converted [1]. This establishes F-ddA as an efficient prodrug that overcomes the absorption limitation of F-ddI.
| Evidence Dimension | Systemic exposure of active metabolite (F-ddI) following equimolar oral dosing |
|---|---|
| Target Compound Data | F-ddA administration → F-ddI Cmax and AUC 2–3-fold higher than F-ddA itself; urinary F-ddI recovery reflective of extensive conversion |
| Comparator Or Baseline | F-ddI direct administration → F-ddI Cmax, AUC, and urinary recovery 2–5-fold lower than F-ddI derived from F-ddA |
| Quantified Difference | F-ddA delivers 2–5-fold greater F-ddI systemic exposure than oral F-ddI at matched doses |
| Conditions | Sprague-Dawley rats, oral gavage once daily ×14 days, 40/250/1000 mg/kg/day dose levels |
Why This Matters
For preclinical efficacy studies requiring sustained systemic F-ddI levels, procurement of F-ddA rather than F-ddI ensures adequate active metabolite exposure and avoids absorption-limited pharmacology.
- [1] Srinivas NR, Shyu WC. Single dose and multiple dose pharmacokinetics of 2′-fluoro-2′,3′-dideoxyadenosine and 2′-fluoro-2′,3′-dideoxyinosine, anti-HIV agents, in rats. Eur J Drug Metab Pharmacokinet. 1999 Oct-Dec;24(4):329-34. doi: 10.1007/BF03190041 View Source
